Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)-
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Overview
Description
Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- is a complex organic compound with the molecular formula C14H14N6O2S . This compound is characterized by the presence of a nitrile group, a thiazole ring, and an azo linkage, making it a unique and versatile molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- typically involves the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of thiourea with α-haloketones under acidic conditions.
Introduction of the Nitro Group: Nitration of the thiazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Azo Coupling: The nitrothiazole compound undergoes azo coupling with aniline derivatives in the presence of sodium nitrite and hydrochloric acid.
Formation of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sulfuric acid for nitrile hydrolysis.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Amides or carboxylic acids.
Scientific Research Applications
Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- has several scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- involves its interaction with various molecular targets and pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring and azo linkage contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)phenylamino)-
- Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-methylphenyl)amino)-
Uniqueness
Propanenitrile, 3-(4-((5-nitro-2-thiazolyl)azo)(2-phenylethyl)amino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications .
Properties
CAS No. |
19745-44-9 |
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Molecular Formula |
C20H18N6O2S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C20H18N6O2S/c21-12-4-13-25(14-11-16-5-2-1-3-6-16)18-9-7-17(8-10-18)23-24-20-22-15-19(29-20)26(27)28/h1-3,5-10,15H,4,11,13-14H2 |
InChI Key |
UCYGCDJAPVVJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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